3-Amino-2-isopropylacrolein
Description
3-Amino-2-isopropylacrolein is an organic compound with the molecular formula C6H11NO It is characterized by the presence of an amino group attached to an isopropyl-substituted acrolein backbone
Properties
IUPAC Name |
(2Z)-2-(aminomethylidene)-3-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(3-7)4-8/h3-5H,7H2,1-2H3/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJKAUDBHJAHZ-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CN)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C/N)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497081 | |
| Record name | (2Z)-2-(Aminomethylidene)-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30989-84-5 | |
| Record name | (2Z)-2-(Aminomethylidene)-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-isopropylacrolein can be achieved through several methods. One common approach involves the reaction of isopropylacrolein with ammonia under controlled conditions. The reaction typically requires a catalyst, such as zinc chloride, and is carried out at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes steps such as purification and isolation to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-isopropylacrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-2-isopropylacrolein has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2-isopropylacrolein involves its interaction with specific molecular targets and pathways. The compound can form adducts with proteins and DNA, leading to various biological effects. It is also known to induce oxidative stress and disrupt cellular functions, which may contribute to its potential therapeutic and toxicological properties .
Comparison with Similar Compounds
- 3-Amino-2-methylacrolein
- 3-Amino-2-ethylacrolein
- 3-Amino-2-propylacrolein
Comparison: Compared to these similar compounds, 3-Amino-2-isopropylacrolein is unique due to its specific isopropyl substitution, which can influence its reactivity and interactions with other molecules. This structural difference may result in distinct chemical and biological properties, making it a valuable compound for targeted research and applications .
Biological Activity
3-Amino-2-isopropylacrolein (CAS Number: 30989-84-5) is an organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's properties, synthesis, biological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 113.16 g/mol |
| Purity | 95% |
| CAS Number | 30989-84-5 |
This compound is characterized by the presence of an amino group, which may influence its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of isopropylacrolein with amine reagents under controlled conditions. The specific methodologies can vary, but they often include steps such as condensation reactions and subsequent purification processes to achieve the desired purity levels.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The compound appears to activate apoptotic pathways, leading to programmed cell death.
- Neuroprotective Effects : Some research indicates potential neuroprotective properties, where the compound may reduce oxidative stress in neuronal cells, thereby offering a protective effect against neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has been observed to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Activity
A study conducted on various strains of bacteria demonstrated that this compound showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Cytotoxicity in Cancer Cells
In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing apoptosis.
Case Study 3: Neuroprotection
Research exploring the neuroprotective effects of the compound utilized a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Pre-treatment with this compound significantly reduced cell death and oxidative damage markers, suggesting its potential therapeutic applications in neurodegenerative conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
